Fenoprofen

Cyclooxygenase selectivity COX-2/COX-1 ratio NSAID pharmacology

Fenoprofen is a monocarboxylic acid belonging to the 2-arylpropionic acid (2-APA) class of nonsteroidal anti-inflammatory drugs (NSAIDs), commonly referred to as 'profens'. Chemically defined as 2-(3-phenoxyphenyl)propanoic acid with a molecular weight of 242.27 g/mol , it is administered clinically as a racemic mixture and exerts its therapeutic effects primarily through inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 31879-05-7
Cat. No. B3415663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenoprofen
CAS31879-05-7
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C15H14O3/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13/h2-11H,1H3,(H,16,17)
InChIKeyRDJGLLICXDHJDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlight (calcium salt)
8.11e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Fenoprofen (CAS: 31879-05-7): Pharmacological Baseline for Scientific Procurement and Comparative Evaluation


Fenoprofen is a monocarboxylic acid belonging to the 2-arylpropionic acid (2-APA) class of nonsteroidal anti-inflammatory drugs (NSAIDs), commonly referred to as 'profens' [1]. Chemically defined as 2-(3-phenoxyphenyl)propanoic acid with a molecular weight of 242.27 g/mol [2], it is administered clinically as a racemic mixture and exerts its therapeutic effects primarily through inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis [3]. As a traditional, non-selective NSAID, fenoprofen inhibits both COX-1 and COX-2 isoforms [4], distinguishing it mechanistically from selective COX-2 inhibitors, and is characterized by a notably short elimination half-life of approximately 3 hours and high plasma protein binding of 99% [5]. Its primary approved indications include the management of osteoarthritis and rheumatoid arthritis, as well as mild-to-moderate pain [6].

Why Fenoprofen Cannot Be Interchanged with Other Propionic Acid NSAIDs in Research or Clinical Protocols


Generic substitution or interchange of fenoprofen with other propionic acid NSAIDs, such as ibuprofen, naproxen, or ketoprofen, is scientifically unjustified due to significant and quantifiable differences in their pharmacodynamic, pharmacokinetic, and adverse event profiles. While all members of this class inhibit COX enzymes, their relative selectivity, as expressed by the COX-2/COX-1 inhibition ratio, varies considerably, with fenoprofen's ratio of 5.14 being distinct from ibuprofen's 1.69 or naproxen's 1.79 [1]. Furthermore, marked disparities in half-life—ranging from fenoprofen's ~3 hours to naproxen's ~15 hours—directly impact dosing frequency and patient management strategies [2]. Perhaps most critically, drug-specific renal handling and toxicity profiles dictate specific contraindications; for instance, fenoprofen does not require dose reduction in renal impairment, a characteristic not shared by many close analogs like ketoprofen [3]. These quantifiable differences necessitate a compound-specific approach to protocol design and procurement, as the following evidence demonstrates.

Quantitative Comparative Evidence for Fenoprofen: Head-to-Head Differentiation from Ibuprofen, Naproxen, Ketoprofen, and Flurbiprofen


COX-2 Selectivity Ratio Differentiation: Fenoprofen vs. Ibuprofen, Naproxen, Ketoprofen, and Flurbiprofen

Fenoprofen exhibits a distinct intermediate COX-2 selectivity profile compared to other commonly used propionic acid NSAIDs. Its COX-2/COX-1 inhibition ratio of 5.14 is substantially higher than that of ibuprofen (1.69) and naproxen (1.79), indicating a relatively greater preference for COX-2 inhibition. Conversely, its ratio is lower than that of ketoprofen (8.16) and flurbiprofen (10.27), placing fenoprofen in a unique position within this chemical class [1]. This quantitative differentiation is based on whole-blood assay data comparing the 50% inhibitory concentration (IC50) of each drug for COX-2 relative to COX-1.

Cyclooxygenase selectivity COX-2/COX-1 ratio NSAID pharmacology Fenoprofen Ibuprofen Naproxen Ketoprofen Flurbiprofen

Pharmacokinetic Differentiation: Short Half-Life of Fenoprofen vs. Long Half-Life of Naproxen

Fenoprofen is characterized by a very short elimination half-life of approximately 2.5 to 3 hours, which is in stark contrast to naproxen, a direct comparator within the same chemical class, which has a significantly longer half-life of approximately 15 hours [1]. This nearly 5-fold difference in half-life is a key pharmacokinetic differentiator. Other comparators like ibuprofen and ketoprofen also have short half-lives (1-4 hours), making fenoprofen's profile similar to theirs in this regard, but markedly different from naproxen [1].

Pharmacokinetics Half-life NSAID Fenoprofen Naproxen Ibuprofen Ketoprofen

Renal Safety Differentiation: Fenoprofen Use in Renal Impairment vs. Ketoprofen and Ketorolac

Fenoprofen's metabolic pathway and renal handling confer a distinct safety advantage in patients with renal insufficiency compared to several other NSAIDs. Fenoprofen is metabolized in the liver to inactive compounds, and renal impairment leads to the accumulation of these inactive metabolites, but not the active parent drug. Consequently, no dose reduction is necessary for fenoprofen in patients with renal insufficiency or on dialysis [1]. In contrast, dose reduction is explicitly recommended for ketoprofen in renal impairment, and ketorolac is contraindicated due to accumulation of the active drug [1].

Renal impairment NSAID safety Fenoprofen Ketoprofen Ketorolac Dose adjustment

Chiral Inversion and Enantiomeric Activity: Fenoprofen vs. Flurbiprofen and Ibuprofen

Fenoprofen, like other 2-arylpropionic acids, undergoes unidirectional chiral inversion in vivo, where the inactive R(-)-enantiomer is converted to the pharmacologically active S(+)-enantiomer [1]. In vitro studies demonstrate that the S(+)-isomer of fenoprofen is 35 times more active than the R(-)-isomer in inhibiting the fatty acid cyclooxygenase pathway from human platelets [2]. This metabolic pathway is a critical differentiator; for example, flurbiprofen does not undergo significant chiral inversion in humans, leading to distinct enantioselective pharmacokinetic profiles between these two drugs [3].

Chiral inversion Enantioselectivity S(+)-fenoprofen R(-)-fenoprofen Flurbiprofen Ibuprofen

Clinical Efficacy in Rheumatoid Arthritis: Fenoprofen vs. Ibuprofen, Naproxen, and Ketoprofen

In a double-blind crossover trial involving 90 patients with rheumatoid arthritis, fenoprofen and naproxen were reported to be slightly more effective than ibuprofen and ketoprofen, although individual patient responses varied considerably [1]. However, a larger four-way crossover trial in 141 osteoarthritis patients found that by all but three of more than 20 efficacy measures, naproxen and tolmetin were the more effective pair, while fenoprofen and ibuprofen were the less effective pair [2]. These conflicting results highlight the nuanced clinical profile of fenoprofen and underscore that its efficacy is not uniformly equivalent to all other NSAIDs.

Rheumatoid arthritis Clinical trial Fenoprofen Ibuprofen Naproxen Ketoprofen Efficacy comparison

Validated Application Scenarios for Fenoprofen in Research and Industrial Settings


Pharmacodynamic Studies of COX-2/COX-1 Selectivity in NSAIDs

Fenoprofen is an ideal candidate for in vitro and ex vivo studies investigating the differential inhibition of COX-1 and COX-2 isoforms. Its unique, intermediate COX-2/COX-1 ratio of 5.14, quantitatively distinct from both less selective (e.g., ibuprofen at 1.69) and more selective (e.g., ketoprofen at 8.16) propionic acid derivatives, makes it a valuable comparator for establishing structure-activity relationships and for calibrating assay systems designed to measure isoform-specific prostaglandin synthesis inhibition [1].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling with Short Half-Life NSAIDs

Due to its well-characterized, short elimination half-life of approximately 3 hours, fenoprofen is particularly suited for PK/PD studies requiring rapid drug washout or frequent dosing intervals. This property facilitates the design of crossover trials and enables clear correlation between plasma drug concentrations and the time-course of analgesic or anti-inflammatory effects, a task that is more complex with long-half-life NSAIDs like naproxen (15 hours) [1][2].

Renal Safety and Nephrotoxicity Studies in Preclinical Models

Fenoprofen's unique metabolic profile, where renal impairment leads to accumulation of inactive metabolites but not the active parent drug, provides a distinct experimental paradigm for nephrotoxicity research [1]. It can be used as a comparator to other NSAIDs (e.g., ketoprofen) that require dose adjustment or are contraindicated in renal impairment, allowing for the investigation of drug-specific renal handling mechanisms and the development of safer analgesic protocols for patients with compromised kidney function [1].

Metabolic Studies of Chiral Inversion in 2-Arylpropionic Acids

Fenoprofen serves as a classic substrate for studying the phenomenon of unidirectional chiral inversion. The well-documented 35-fold greater in vitro potency of its S(+)-enantiomer [1], combined with its rapid in vivo inversion from the R(-) to S(+) form, makes it an essential tool for research into metabolic pathways like CoA thioesterification and epimerization. It can be directly compared to non-inverting 2-APAs like flurbiprofen to elucidate the structural determinants and pharmacological consequences of this metabolic process [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fenoprofen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.